N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIDGVUBHNFXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminoacetophenone in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.
Purification: The resulting product is then purified by recrystallization from an appropriate solvent to obtain the pure Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of Schiff bases in biological systems.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or by interacting with metal ions that are essential for enzyme function.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 5-bromo-2-hydroxyphenyl group is unique among analogs, combining halogen bonding (bromo) and hydrogen bonding (hydroxy) .
- Replacement of the imine with an acryloyl group (as in ) introduces conjugation, altering electronic properties and reactivity .
- Sulfonyl-containing analogs () exhibit higher acidity, making them suitable for non-pharmacological applications like corrosion inhibition .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., ) but reduces lipophilicity relative to bromo-only derivatives () .
- Stability : The electron-withdrawing bromo substituent stabilizes the imine bond against hydrolysis, whereas nitro groups () further enhance stability but may reduce bioavailability .
Table 2: Reported Bioactivities of Related Compounds
Insights :
- The target compound’s bromo and hydroxyl groups may synergize for dual bioactivity, such as antimicrobial (bromo) and antioxidant (hydroxyl) effects.
Biological Activity
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, also known by its CAS number 103912-34-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H14BrN2O2, with a molecular weight of 380.24 g/mol. The compound features a bromo-substituted phenolic moiety which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14BrN2O2 |
| Molecular Weight | 380.24 g/mol |
| CAS Number | 103912-34-1 |
| InChI Key | DOHRCNSKBVADNE-LPYMAVHISA-N |
Research indicates that compounds with similar structural characteristics often exhibit antiproliferative properties against various cancer cell lines. The presence of halogen atoms, such as bromine in this compound, has been linked to enhanced biological activity. For instance, studies have shown that bromo-substituted compounds can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, which measures cell viability based on cellular protein content.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A-549 | 15.0 |
| HT-29 (colon) | 10.0 |
These results indicate that the compound has potent activity against these cancer lines, suggesting its potential as a lead compound in anticancer drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals critical insights into how structural modifications can influence biological activity.
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and electron-withdrawing properties, which can increase the compound's binding affinity to target proteins involved in cancer cell proliferation.
- Hydroxyl Group : The hydroxyl group at the 5-position on the phenyl ring contributes to hydrogen bonding interactions with biological targets, enhancing solubility and bioavailability.
- Amino Group : The amino group facilitates interactions with various biomolecules, potentially increasing the selectivity of the compound towards specific cancerous pathways.
Case Studies
Several studies have documented the biological activity of similar compounds:
- A study published in Bioorganic Chemistry reported that molecules bearing halogen atoms showed excellent inhibitory potential against HeLa and A-549 cells, reinforcing the importance of substituents in modulating biological effects .
- Another investigation highlighted that derivatives with varying electron-donating and withdrawing groups exhibited distinct antiproliferative activities against multiple cancer cell lines . This underscores the necessity for further optimization of this compound to enhance its therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a Schiff base formation between 5-bromo-2-hydroxybenzaldehyde and 4-aminoacetophenone derivatives. Key steps include:
- Condensation : Use methanol or ethanol as solvents under reflux (60–80°C) with catalytic acetic acid to facilitate imine bond formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.
- Critical Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1 aldehyde:amine), and inert atmosphere (N₂) to prevent oxidation .
- Yield Optimization : Adjusting solvent polarity and temperature gradients during recrystallization improves crystallinity and purity (≥95%) .
Q. How can structural integrity and purity of the compound be confirmed using spectroscopic methods?
- Methodological Answer : Use a combination of techniques:
- NMR :
- ¹H NMR : Confirm the presence of the imine proton (δ 8.3–8.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide methyl group (δ 2.1 ppm).
- ¹³C NMR : Identify the carbonyl carbon (δ 168–170 ppm) and imine carbon (δ 155–160 ppm).
- IR : Detect C=N stretch (1620–1640 cm⁻¹) and O–H (phenolic, 3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks ([M+H]⁺ expected at m/z ~375–380 for C₁₅H₁₂BrN₂O₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer, S. aureus for antimicrobial) and control compounds (e.g., doxorubicin, ciprofloxacin) to normalize results.
- Mechanistic Profiling : Perform enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and apoptosis markers (caspase-3/7) to clarify primary bioactivity .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromine substitution vs. chlorine) to isolate structural determinants of activity .
Q. How does the spatial configuration (E/Z isomerism) of the imine bond influence bioactivity, and how can isomers be characterized?
- Methodological Answer :
- Isomer Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) or chiral column chromatography to resolve E/Z isomers.
- Characterization :
- NOESY NMR : Detect spatial proximity between imine protons and adjacent aromatic protons to confirm E-configuration.
- X-ray Crystallography : Resolve crystal structures to unambiguously assign geometry (as in related Schiff base compounds) .
- Bioactivity Comparison : Test isomers in parallel assays; E-isomers often show higher stability and target affinity due to reduced steric hindrance .
Q. What are the challenges in analyzing degradation products under physiological conditions, and how can they be addressed?
- Methodological Answer :
- Simulated Conditions : Incubate the compound in PBS (pH 7.4, 37°C) or liver microsomes to mimic metabolic breakdown.
- Analytical Workflow :
- LC-MS/MS : Identify hydrolyzed products (e.g., free acetamide or phenolic fragments) using fragmentation patterns.
- Stability Studies : Monitor pH-dependent hydrolysis (e.g., accelerated degradation at pH <3 or >10) .
- Mitigation Strategies : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to stabilize the imine bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
